1,13-Tridecanediol diacetate
Overview
Description
1,13-Tridecanediol diacetate is an organic compound with the molecular formula C17H32O4. It is a diacetate ester derivative of 1,13-tridecanediol, which means it has two acetate groups attached to the 1,13-tridecanediol molecule. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,13-Tridecanediol diacetate can be synthesized through the esterification of 1,13-tridecanediol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient conversion of 1,13-tridecanediol to its diacetate form.
Chemical Reactions Analysis
Types of Reactions
1,13-Tridecanediol diacetate can undergo various chemical reactions, including:
Hydrolysis: The diacetate ester can be hydrolyzed back to 1,13-tridecanediol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the diacetate ester to other reduced forms, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,13-Tridecanediol and acetic acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced forms of the diacetate ester.
Scientific Research Applications
1,13-Tridecanediol diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,13-tridecanediol diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 1,13-tridecanediol, which may interact with enzymes or receptors in biological systems. The acetate groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Decanediol
- 1,12-Dodecanediol
- 1,14-Tetradecanediol
- 1,16-Hexadecanediol
Uniqueness
1,13-Tridecanediol diacetate is unique due to its specific chain length and the presence of two acetate groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
13-acetyloxytridecyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRSUOKUFHQRKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292261 | |
Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42236-70-4 | |
Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42236-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(1,13-tridecanediyl) diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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